![molecular formula C17H19NO5S B2375314 N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333458-38-1](/img/structure/B2375314.png)
N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine” is a complex organic compound. It contains an ethoxyphenyl group, a methylphenylsulfonyl group, and a glycine group .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they often have a dihedral angle between the two rings . The orientation of the groups attached to the rings can vary .科学的研究の応用
Glycine and Its Derivatives in Plant Stress Resistance
Glycine betaine (GB) and related compounds have been extensively studied for their roles in improving plant abiotic stress resistance. These compounds accumulate in various plant species in response to environmental stresses, such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. Their primary roles are thought to be in maintaining enzyme and membrane integrity and mediating osmotic adjustment under stress conditions. Exogenous application of GB has shown potential in significantly increasing growth and crop yield under stressful environmental conditions, indicating the importance of similar compounds in agricultural science and plant physiology (Ashraf & Foolad, 2007).
Glycine Derivatives in Health and Disease
In medical research, glycine and its derivatives have been explored for their potential therapeutic effects. Glycine has been shown to improve the quality of sleep through its roles in excitatory and inhibitory neurotransmission, suggesting that derivatives of glycine might also influence neurological functions and sleep regulation (Bannai & Kawai, 2012). Moreover, glycine's role in modulating inflammatory responses and its cytoprotective effects indicate its potential in treating inflammatory diseases and conditions associated with oxidative stress (Zhong et al., 2003).
Glycine in Neurological Research
In neurological research, compounds targeting the glycine site of NMDA receptors have been explored for their cognitive-enhancing and antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists. This highlights the importance of glycine and its derivatives in developing new treatments for cognitive impairments and psychiatric disorders (Moskal et al., 2014).
特性
IUPAC Name |
2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-23-15-8-6-14(7-9-15)18(12-17(19)20)24(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYGPSXIQAZLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2375231.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-5-[(2-chloropyridin-3-yl)carbonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2375232.png)
![(Z)-3-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2375235.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2375237.png)
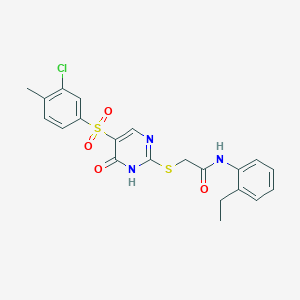
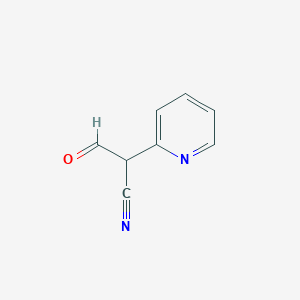

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2375246.png)
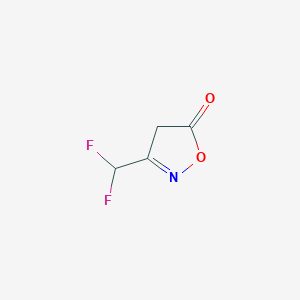
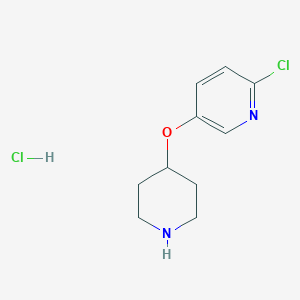
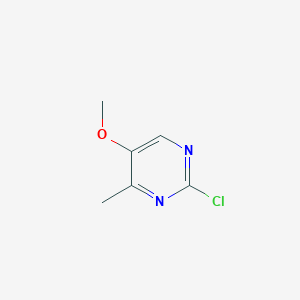
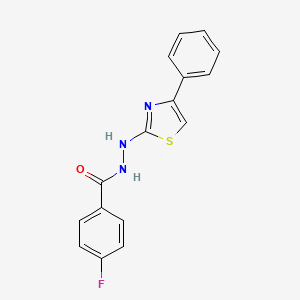

![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)